molecular formula C9H8BrN3O3 B7988102 ethyl 7-bromo-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylate

ethyl 7-bromo-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylate

Cat. No.: B7988102
M. Wt: 286.08 g/mol
InChI Key: CBALENQCJWMBOC-UHFFFAOYSA-N
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Description

The compound identified as “ethyl 7-bromo-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylate” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-bromo-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylate involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but it typically involves the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of the final product.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Catalysts may be used to facilitate the reactions.

    Purification: After the reactions are complete, the product is purified using techniques such as chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods may include:

    Batch Processing: The reactions are carried out in large batches, with careful monitoring of reaction conditions to ensure consistency.

    Continuous Flow Processing: This method involves the continuous flow of reactants through a reactor, allowing for more efficient production and better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

ethyl 7-bromo-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution Reagents: Various nucleophiles or electrophiles can be used, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

ethyl 7-bromo-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound may be used to study cellular processes and biochemical pathways.

    Industry: this compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 7-bromo-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the context in which the compound is used. For example:

    Molecular Targets: The compound may bind to specific proteins or enzymes, altering their activity.

    Pathways: this compound may affect various biochemical pathways, leading to changes in cellular processes.

Properties

IUPAC Name

ethyl 7-bromo-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O3/c1-2-16-9(15)5-3-6(10)13-7(5)8(14)11-4-12-13/h3-4H,2H2,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBALENQCJWMBOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=O)N=CNN2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C2C(=O)N=CNN2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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